1-(2,5-Dimethylbenzenesulfonyl)-4,4-difluoropiperidine
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Overview
Description
1-(2,5-Dimethylbenzenesulfonyl)-4,4-difluoropiperidine is a chemical compound with the molecular formula C13H18F2NO2S It is characterized by the presence of a piperidine ring substituted with two fluorine atoms and a sulfonyl group attached to a 2,5-dimethylphenyl group
Preparation Methods
The synthesis of 1-(2,5-Dimethylbenzenesulfonyl)-4,4-difluoropiperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.
Substitution with 2,5-Dimethylphenyl Group: The final step involves the substitution of the piperidine ring with the 2,5-dimethylphenyl group through nucleophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
1-(2,5-Dimethylbenzenesulfonyl)-4,4-difluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) to produce corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the sulfonyl group and formation of corresponding acids or alcohols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures and pressures.
Scientific Research Applications
1-(2,5-Dimethylbenzenesulfonyl)-4,4-difluoropiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated cellular pathways.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylbenzenesulfonyl)-4,4-difluoropiperidine involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate cellular membranes more effectively. The piperidine ring may interact with neurotransmitter receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
1-(2,5-Dimethylbenzenesulfonyl)-4,4-difluoropiperidine can be compared with other similar compounds, such as:
1-(2,5-Dimethylphenyl)sulfonyl-4-fluoropiperidine: This compound has only one fluorine atom, which may result in different chemical and biological properties.
1-(2,5-Dimethylphenyl)sulfonylpiperidine: Lacking fluorine atoms, this compound may have reduced lipophilicity and different reactivity.
4,4-Difluoropiperidine: Without the sulfonyl and 2,5-dimethylphenyl groups, this compound serves as a simpler analog with distinct chemical behavior.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-4,4-difluoropiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2S/c1-10-3-4-11(2)12(9-10)19(17,18)16-7-5-13(14,15)6-8-16/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBGTVBNCNPHKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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